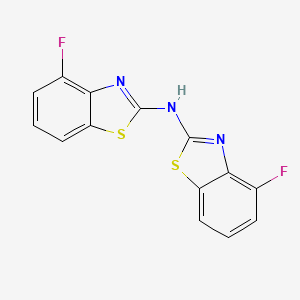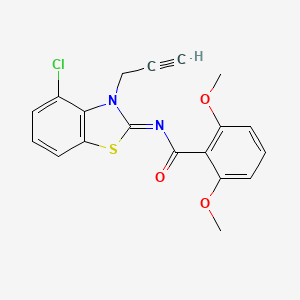![molecular formula C21H14ClF3N2O B2631720 3-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzonitrile CAS No. 339020-06-3](/img/structure/B2631720.png)
3-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzonitrile” is a compound that contains a trifluoromethylpyridine (TFMP) group . TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .
Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .
Chemical Reactions Analysis
The researchers explain that the introduction of TFMP groups within the structures of other molecules is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Aplicaciones Científicas De Investigación
Chemical Structure and Interaction Analysis
Studies on trifluoromethyl-substituted compounds, similar in structural complexity to the chemical , focus on understanding their crystal structure, bonding interactions, and molecular geometry. For example, the research by Li et al. (2005) on trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors elaborates on the crystal structures of several compounds, revealing their dihedral angles, atomic distances, and intermolecular interactions such as C-H...O hydrogen bonds which are crucial for forming stable molecular sheets within crystals Li et al., 2005.
Ligand Design and Metal Complexes
The design of ligands for metal complexes is another significant area of application. Research by Sairem et al. (2012) on cyclic π-perimeter hydrocarbon platinum group metal complexes demonstrates the synthesis and structural studies of ligands involving nitrile groups. Such research provides foundational knowledge for the development of coordination compounds with potential applications in catalysis, material science, and medicinal chemistry Sairem et al., 2012.
Heterocyclic Compound Synthesis
The synthesis of novel heterocyclic compounds is a key area of chemical research, with implications for drug discovery and material science. For instance, Yahodkina-Yakovenko et al. (2018) discussed the synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, highlighting the methods for creating derivatives of a new heterocyclic system Yahodkina-Yakovenko et al., 2018.
Molecular Imaging Agents
In the realm of biomedical research, the development of molecular imaging agents is critical for diagnosing and studying diseases. Shimoda et al. (2016) discovered analogues based on 3-[5-(pyridin-2-yl)-2H-tetrazol-2-yl]benzonitrile for positron emission tomography (PET) imaging, demonstrating the potential of such compounds in enhancing neuroimaging techniques Shimoda et al., 2016.
Fungicidal Activity
The chemical compound might also find relevance in the development of fungicides, as illustrated by Yu et al. (2006), who evaluated the fungicidal activity of novel compounds containing the 3-chloro-5-(trifluoromethyl)pyridin-2-yloxy phenyl moiety. Their research underscores the agricultural applications of such chemicals in protecting crops from fungal diseases Yu et al., 2006.
Mecanismo De Acción
Safety and Hazards
While specific safety and hazard information for “3-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzonitrile” was not found, it’s important to note that safety precautions should always be taken when handling chemical compounds. For example, one should wear protective gloves, protective clothing, eye protection, and face protection . Avoid breathing dust, fume, gas, mist, vapors, and spray .
Direcciones Futuras
Propiedades
IUPAC Name |
3-[[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF3N2O/c22-19-10-17(21(23,24)25)12-27-20(19)9-14-4-6-18(7-5-14)28-13-16-3-1-2-15(8-16)11-26/h1-8,10,12H,9,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXOGBNPLOKCCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)COC2=CC=C(C=C2)CC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B2631640.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2631641.png)
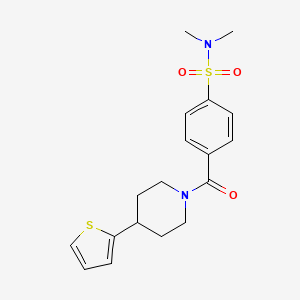
![6-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridazine-3-carboxylic acid](/img/structure/B2631643.png)
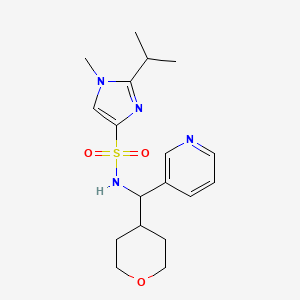
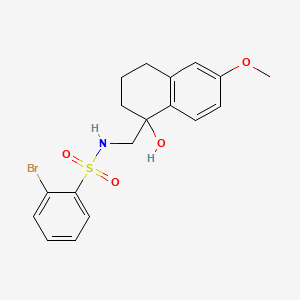
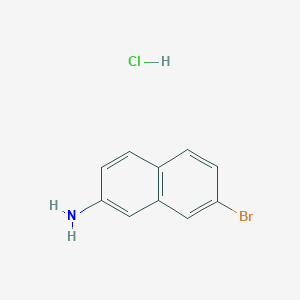
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-chloro-6-fluorobenzamide](/img/structure/B2631652.png)
![Methyl 4-[(2-hydroxyethyl)amino]oxane-4-carboxylate hydrochloride](/img/structure/B2631653.png)
![(2As,8aR)-1,2,2a,8a-tetrahydrocyclobuta[b]chromen-8-one](/img/structure/B2631654.png)
![N-Methyl-N-[[3-(trifluoromethyl)phenyl]carbamoyl]formamide](/img/structure/B2631656.png)
